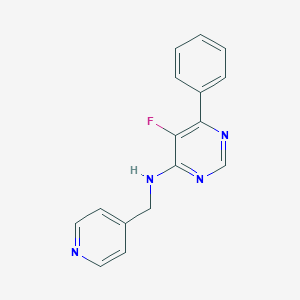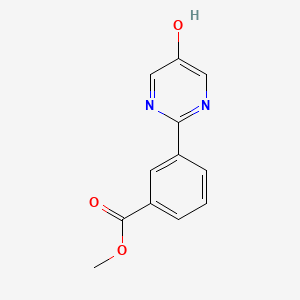
Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate
Descripción general
Descripción
“Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate” is a chemical compound with the molecular formula C12H10N2O3 . It is also known by other names such as “3-(5-Hydroxypyrimidin-2-yl)benzoic acid Methyl ester” and "Benzoic acid, 3-(5-hydroxy-2-pyrimidinyl)-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate” is based on its molecular formula, C12H10N2O3 . The molecule includes a pyrimidine ring (a six-membered ring with two nitrogen atoms) attached to a benzoic acid moiety via a carbon-carbon bond .Physical And Chemical Properties Analysis
“Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate” has a molecular weight of 230.22 g/mol . The predicted boiling point is 326.0±34.0 °C and the predicted density is 1.297±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors for pH Discrimination
Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate derivatives have been investigated for their potential as fluorescent chemosensors for pH. These chemosensors can differentiate between normal and cancer cells based on pH variations, as cancer cells exhibit a slightly more acidic environment. The fluorescence intensity of these compounds increases with pH, allowing for the naked eye identification of different pH environments, which is crucial for biological and medical applications (Dhawa et al., 2020).
Synthesis of Nucleosides
Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate is also significant in the synthesis of protected ribonucleosides, which are crucial for the synthesis of RNA and DNA-RNA mixtures. These compounds facilitate the selective benzoylation of the 2'-hydroxyl group in ribonucleosides, leading to advancements in nucleic acid research and potential therapeutic applications (Kempe et al., 1982).
Antiviral Activities
Research into pyrimidine derivatives, including those related to Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate, has shown significant antiviral activities. These compounds have been explored for their efficacy against various viruses, including retroviruses, highlighting their potential in antiviral therapy and drug development (Hocková et al., 2003).
Heterocyclic Compound Synthesis
Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities. These compounds have been synthesized and tested for their antimicrobial properties, indicating their potential in developing new antimicrobial agents (Mohammad et al., 2017).
Efficient Large-Scale Synthesis
The compound has been utilized in developing methodologies for an efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates. This research provides a high-yielding route suitable for large-scale synthesis, contributing to the fields of organic and medicinal chemistry (Morgentin et al., 2009).
Propiedades
IUPAC Name |
methyl 3-(5-hydroxypyrimidin-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)9-4-2-3-8(5-9)11-13-6-10(15)7-14-11/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOOJGNQBDDOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2993734.png)
![N-allyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2993735.png)
![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2993736.png)
![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2993737.png)
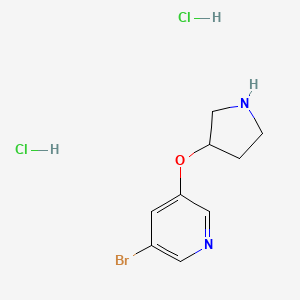
![(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2993746.png)
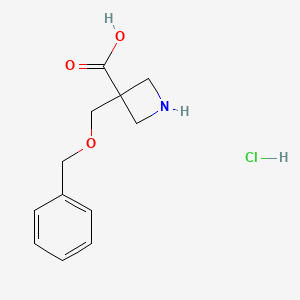
![S-[2-[(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2993750.png)
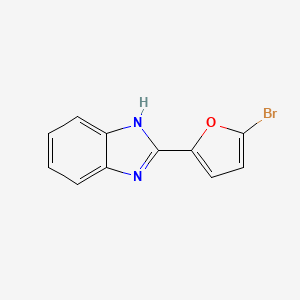
![Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2993752.png)
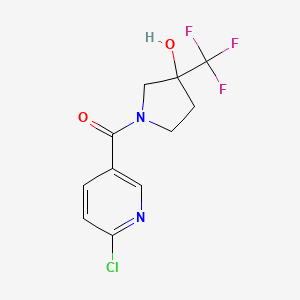
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxychromen-2-one](/img/structure/B2993754.png)
